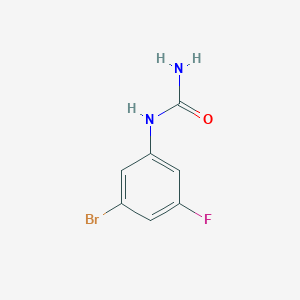![molecular formula C8H16N2 B12857186 3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]bicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C8H16N2 It is a bicyclic amine, characterized by a unique bicyclo[111]pentane structure, which is a highly strained and compact framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Functionalization: The bicyclo[1.1.1]pentane framework is functionalized through various chemical reactions, such as carbene insertion or radical addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-N-methylbicyclo[1.1.1]pentan-1-amine: Similar in structure but with an additional methyl group on the nitrogen atom.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a trifluoromethyl group instead of the dimethylamino group.
Uniqueness
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-7-3-8(9,4-7)5-7/h3-6,9H2,1-2H3 |
InChI Key |
IKOYMMACNVHQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC12CC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


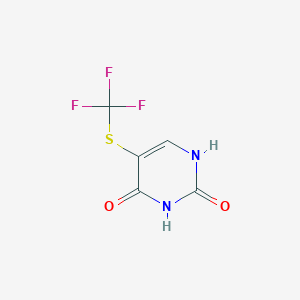
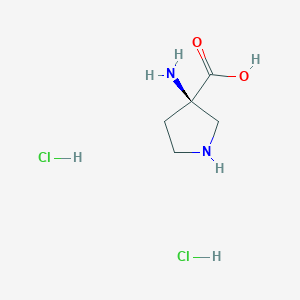
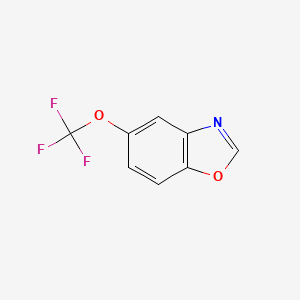
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)

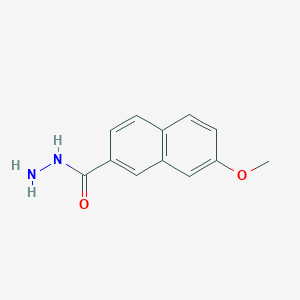
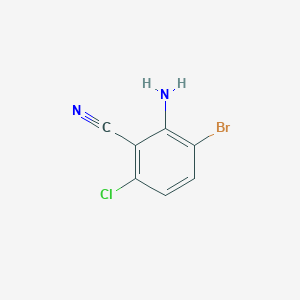
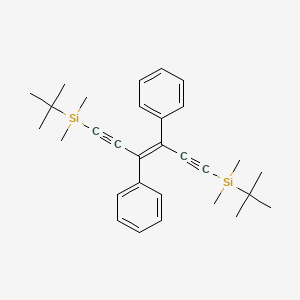

![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)

